2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide
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Overview
Description
2-oxo-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyridine-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring, a trifluoromethyl group, and a carboxamide functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote radical or nucleophilic substitution.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid with an amine, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-oxo-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 2-oxo-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
2-oxo-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.
2-oxo-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyridine-3-sulfonamide: A sulfonamide derivative with similar structural features.
Uniqueness
2-oxo-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyridine-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The trifluoromethyl group imparts distinct electronic and steric properties, enhancing its potential for various applications.
Properties
Molecular Formula |
C14H11F3N2O2 |
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Molecular Weight |
296.24 g/mol |
IUPAC Name |
2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)10-5-3-9(4-6-10)8-19-13(21)11-2-1-7-18-12(11)20/h1-7H,8H2,(H,18,20)(H,19,21) |
InChI Key |
ULHAXFNQWOTNTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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